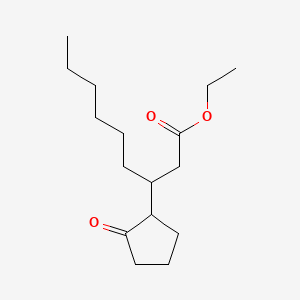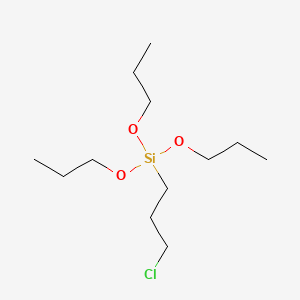
(3-Chloropropyl)tripropoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloropropyl)tripropoxysilane is an organosilane compound with the chemical formula C_9H_21ClO_3Si. It is a versatile chemical used in various industrial and research applications due to its ability to form self-assembled monolayers (SAMs) and modify surfaces of different materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropropyl)tripropoxysilane typically involves the hydrosilylation reaction of allyl chloride with trichlorosilane in the presence of a platinum catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction can be represented as:
ClCH2CH=CH2+HSiCl3→ClCH2CH2CH2SiCl3
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrosilylation processes using specialized reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of homogeneous platinum complex catalysts, such as chloroplatinic acid, is common in these processes .
Chemical Reactions Analysis
Types of Reactions
(3-Chloropropyl)tripropoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Hydrolysis: The propoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the chlorine atom.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of propoxy groups.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Hydrolysis Products: Silanols and siloxanes are common products of hydrolysis reactions
Scientific Research Applications
(3-Chloropropyl)tripropoxysilane is widely used in scientific research for its ability to modify surfaces and create functionalized materials. Some applications include:
Surface Modification: Used to create SAMs on various substrates, enhancing their chemical and physical properties.
Nanoparticle Functionalization: Silanization of nanoparticles like carbon nanotubes and silica nanoparticles for applications in sensors, catalysis, and drug delivery.
Polymer Synthesis: Used in the development of molecularly imprinted polymers for selective recognition of target molecules
Mechanism of Action
The primary mechanism of action of (3-Chloropropyl)tripropoxysilane involves the formation of covalent bonds with hydroxyl groups on surfaces, leading to the creation of SAMs. These monolayers can alter the surface properties, such as hydrophobicity, reactivity, and biocompatibility. The molecular targets include hydroxyl groups on substrates like glass, metals, and nanoparticles .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloropropyl)trimethoxysilane
- (3-Chloropropyl)triethoxysilane
- (3-Bromopropyl)trimethoxysilane
Uniqueness
(3-Chloropropyl)tripropoxysilane is unique due to its specific combination of propoxy groups and a chloropropyl functional group, which provides distinct reactivity and surface modification capabilities compared to its analogs. The choice of propoxy groups can influence the hydrolysis rate and the stability of the resulting SAMs .
Properties
CAS No. |
61214-12-8 |
|---|---|
Molecular Formula |
C12H27ClO3Si |
Molecular Weight |
282.88 g/mol |
IUPAC Name |
3-chloropropyl(tripropoxy)silane |
InChI |
InChI=1S/C12H27ClO3Si/c1-4-9-14-17(12-7-8-13,15-10-5-2)16-11-6-3/h4-12H2,1-3H3 |
InChI Key |
PLXLQGPXPXIVKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Si](CCCCl)(OCCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


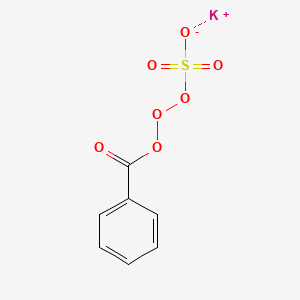
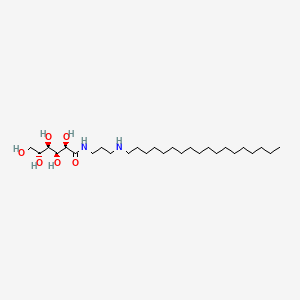

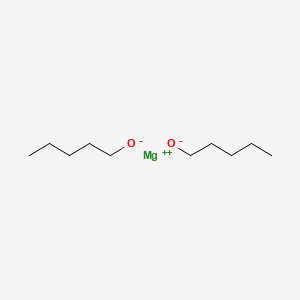
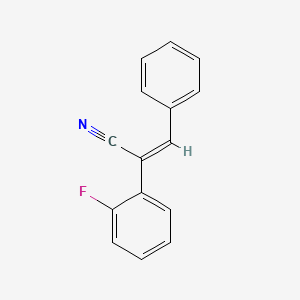

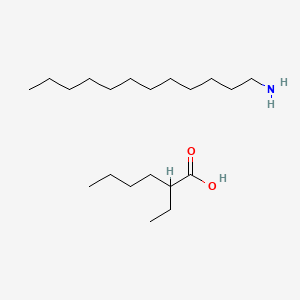
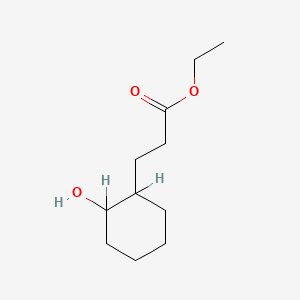
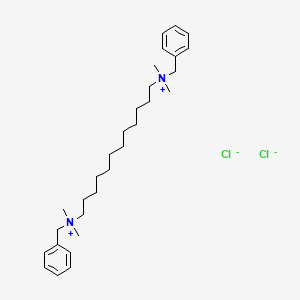


![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)

